![molecular formula C14H19ClFNO2 B12808256 4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid CAS No. 4092-85-7](/img/structure/B12808256.png)
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid is a synthetic organic compound known for its applications in medicinal chemistry. It is a derivative of butanoic acid, substituted at the fourth position by a phenyl group that is further substituted by a 2-chloroethyl and 2-fluoroethyl amino group. This compound is structurally related to chlorambucil, a well-known chemotherapy drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid typically involves multiple steps:
Formation of the Phenylbutanoic Acid Core: The initial step involves the synthesis of phenylbutanoic acid through a Friedel-Crafts acylation reaction, where benzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Amino Group: The phenylbutanoic acid is then subjected to a nucleophilic substitution reaction with 2-chloroethylamine and 2-fluoroethylamine to introduce the amino groups. This step often requires the use of a base such as sodium hydroxide to facilitate the substitution.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts acylation and nucleophilic substitution reactions.
Purification: Industrial purification methods include distillation, crystallization, and various chromatographic techniques to ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The amino groups in the compound can undergo further substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New derivatives with different substituents on the amino groups.
科学研究应用
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use as a chemotherapeutic agent due to its structural similarity to chlorambucil.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid involves its interaction with DNA. The compound acts as an alkylating agent, forming covalent bonds with DNA bases. This leads to the formation of cross-links between DNA strands, preventing DNA replication and transcription. The disruption of DNA function ultimately results in cell death, making it effective as a chemotherapeutic agent.
相似化合物的比较
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, used to treat chronic lymphocytic leukemia and lymphomas.
Melphalan: Another alkylating agent used in chemotherapy, structurally related to chlorambucil.
Cyclophosphamide: A widely used chemotherapeutic agent with a different structure but similar mechanism of action.
Uniqueness
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid is unique due to the presence of both 2-chloroethyl and 2-fluoroethyl groups, which may confer distinct chemical and biological properties compared to other alkylating agents. The combination of these substituents can potentially enhance its efficacy and reduce side effects.
属性
CAS 编号 |
4092-85-7 |
|---|---|
分子式 |
C14H19ClFNO2 |
分子量 |
287.76 g/mol |
IUPAC 名称 |
4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C14H19ClFNO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19) |
InChI 键 |
OWBUABLEZFMTMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCF)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


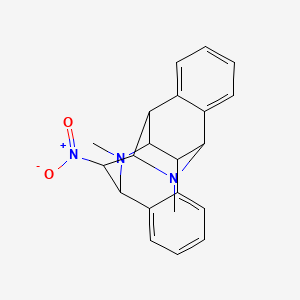
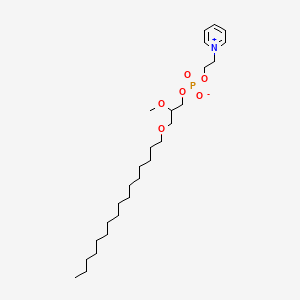
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)

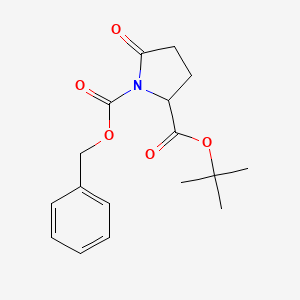
![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)
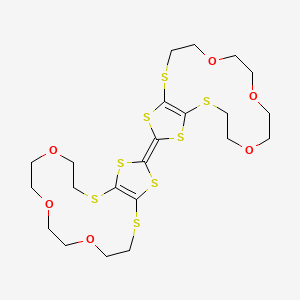
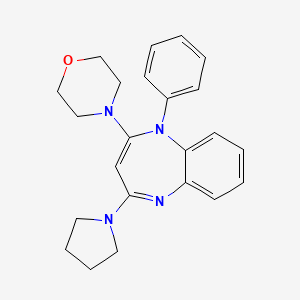
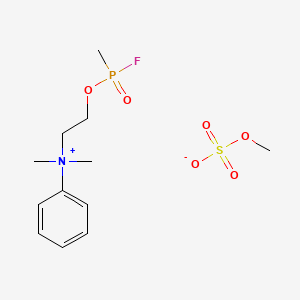

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


